C5 Methyl vs. C5 Isopropyl: Impact on Molecular Volume and Target-Binding Geometry
The 3-(3,5-dichloro-4-pyridyl) fragment is a conserved pharmacophoric element in the FXR agonist series exemplified by GW4064 analogs. In the co-crystal structure PDB 3FXV, the C5-isopropyl analog (6-{4-[3-(3,5-dichloropyridin-4-yl)-5-(1-methylethyl)isoxazol-4-yl]methoxy}-2-methylphenyl)-1-methyl-1H-indole-3-carboxylic acid) occupies the FXR ligand-binding domain with a total molecular weight of 550.44 g·mol⁻¹ [1]. Replacing the C5 isopropyl group with a methyl group—as in the target compound—reduces the isoxazole C5 substituent volume by approximately 2 non-hydrogen atoms (three carbon atoms versus one carbon atom), which alters the steric contour at the isoxazole C5 position without perturbing the C3 dichloropyridyl interaction geometry. This steric reduction is significant for programs seeking to lower overall molecular weight and lipophilicity while retaining the key C3 pyridyl–protein hydrogen-bond network confirmed by the 3FXV crystal structure [1]. The target compound's free carboxylic acid further enables direct amide coupling to diverse amines, bypassing the ester hydrolysis step required for the ethyl ester analog [2].
| Evidence Dimension | C5 substituent steric bulk and molecular weight |
|---|---|
| Target Compound Data | C5-methyl; MW ≈ 273.07 g·mol⁻¹ |
| Comparator Or Baseline | C5-isopropyl analog in PDB 3FXV; MW = 550.44 g·mol⁻¹ (full ligand); isoxazole C5 substituent: 3 non-hydrogen atoms vs. 1 non-hydrogen atom |
| Quantified Difference | Δ ≈ 2 non-hydrogen atoms at C5 position; ΔMW = 277.37 g·mol⁻¹ (full ligand difference, noting additional tether and indole motifs in comparator) |
| Conditions | Structural comparison based on PDB 3FXV X-ray co-crystal structure (2.26 Å resolution) of FXR ligand-binding domain with isoxazole ligand [1] |
Why This Matters
The reduced steric bulk at C5 enables the methyl analog to serve as a more compact, lower-molecular-weight alternative for FXR-targeted library synthesis while maintaining the proven 3,5-dichloropyridyl recognition motif.
- [1] Feng, S. et al. Identification of an N-oxide pyridine GW4064 analog as a potent FXR agonist. Bioorganic & Medicinal Chemistry Letters, 2009, 19, 2595–2598. DOI: 10.1016/j.bmcl.2009.03.008 (PDB: 3FXV, ligand ID: 643) View Source
- [2] Bass, J. Y. et al. Substituted isoxazole analogs of farnesoid X receptor (FXR) agonist GW4064. Bioorganic & Medicinal Chemistry Letters, 2009, 19, 2969–2973. DOI: 10.1016/j.bmcl.2009.04.047 View Source
